molecular formula C26H30N2O6 B2736003 2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid CAS No. 2138514-98-2

2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid

Cat. No. B2736003
CAS RN: 2138514-98-2
M. Wt: 466.534
InChI Key: CCDFDFQWAURBIC-UHFFFAOYSA-N
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Description

The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid” is a complex organic molecule. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a pyrrolidin-3-yl group, and a 2-methylpropan-2-yl group . The Fmoc group is a bulky aromatic group, which can provide steric hindrance and protect the amino group during peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be related to peptide synthesis, given the presence of the Fmoc group . The Fmoc group can be removed under mildly basic conditions, which allows for the coupling of the next amino acid in the peptide chain .

Scientific Research Applications

Protective Group in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups in organic synthesis, showcasing compatibility with various acid- and base-labile protecting groups. Its removal is efficiently achieved with triethylamine in dry pyridine, offering a convenient strategy in the synthesis of complex molecules like octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS), supporting the synthesis of biologically active peptides and small proteins. The orthogonal nature of Fmoc SPPS allows for diverse solvation conditions, enhancing the methodology's adaptability and efficiency (Fields & Noble, 2009).

Synthesis of N-alkylhydroxamic Acids

Fmoc-N-alkylhydroxylamines undergo efficient condensation for the synthesis of N-substituted hydroxamic acids, demonstrating the Fmoc group's utility in generating structurally diverse compounds. This application is crucial for developing pharmaceuticals and exploring bioactive molecules (Mellor & Chan, 1997).

Peptide Synthesis with Reversible Amide Protection

The reversible protection of peptide bonds using N,O-Bis-Fmoc derivatives offers a strategy to inhibit interchain association during SPPS, highlighting the role of Fmoc chemistry in synthesizing 'difficult sequences' in peptides (Johnson et al., 1993).

Development of Biomaterials

Fmoc-modified amino acids and peptides are pivotal in fabricating functional materials due to their self-assembly properties, driven by the Fmoc moiety's hydrophobicity and aromaticity. These bio-inspired building blocks are applied in cell cultivation, drug delivery, and the development of therapeutic agents, showcasing the broad utility of Fmoc chemistry in biotechnology and materials science (Tao et al., 2016).

Safety and Hazards

This compound is likely to be an irritant, based on the safety information available for similar compounds . It should be handled with care, using appropriate personal protective equipment .

Future Directions

The future directions for the use of this compound could involve its application in peptide synthesis, given the presence of the Fmoc group . It could also be used in the synthesis of more complex organic molecules .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-13-12-17(14-27)28(15-23(29)30)25(32)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDFDFQWAURBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138514-98-2
Record name 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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